2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
Overview
Description
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid is an organic compound characterized by the presence of a maleimide group attached to a phenylacetic acid moiety. This compound is known for its reactivity due to the maleimide group, which can form covalent bonds with thiol groups, making it useful in various chemical and biological applications .
Mechanism of Action
Target of Action
The primary target of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, also known as 4-Maleimidophenylacetic Acid, is the thiol group present in biomolecules . The maleimide group in the compound reacts with the thiol group to form a covalent bond .
Mode of Action
The interaction of this compound with its targets involves the formation of a covalent bond between the maleimide group in the compound and the thiol group in the biomolecule . This reaction enables the connection of the biomolecule with the thiol .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride . The cyclization of the resulting maleic acid monoamides gives 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .
Result of Action
The compound’s ability to form covalent bonds with thiol groups in biomolecules suggests it may have potential applications in the synthesis of glycan probes .
Biochemical Analysis
Biochemical Properties
The 4-Maleimidophenylacetic Acid is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol . This property makes it a valuable tool in the study of proteins and other biomolecules.
Cellular Effects
Its ability to form covalent bonds with thiol groups suggests that it could potentially interact with a wide range of proteins and other biomolecules within the cell . These interactions could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to form covalent bonds with thiol groups . This allows it to interact with a wide range of biomolecules, potentially influencing their function. For example, it could inhibit or activate enzymes, alter gene expression, or affect the structure and function of proteins .
Temporal Effects in Laboratory Settings
Given its chemical properties, it is likely that its effects would vary over time depending on factors such as concentration, temperature, and the presence of other biomolecules .
Metabolic Pathways
Given its ability to form covalent bonds with thiol groups, it is possible that it could interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its chemical properties suggest that it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid typically involves the reaction of maleic anhydride with an appropriate aromatic amine, followed by cyclization to form the maleimide ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Nucleophilic Addition: The maleimide group can react with nucleophiles such as amines and thiols.
Cycloaddition: The compound can participate in Diels-Alder reactions due to the presence of the activated double bond in the maleimide ring.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, thiols, and catalysts like EDC or HATU for amide bond formation. Reaction conditions typically involve mild temperatures and organic solvents .
Major Products
The major products formed from these reactions include various substituted maleimides and amide derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a linker for bioconjugation, enabling the attachment of biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-Maleoylglycine
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
- 1-(4-{2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]diazen-1-yl}phenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Uniqueness
What sets 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid apart is its specific structure that combines the reactivity of the maleimide group with the stability of the phenylacetic acid moiety. This unique combination makes it particularly useful in applications requiring both reactivity and stability .
Properties
IUPAC Name |
2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)9-3-1-8(2-4-9)7-12(16)17/h1-6H,7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZUDNXBQPEPGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91574-45-7 | |
Record name | 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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